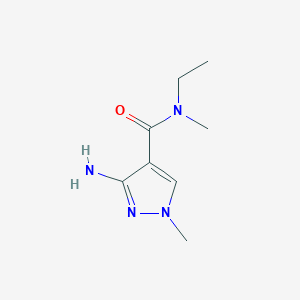

3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C8H14N4O |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

3-amino-N-ethyl-N,1-dimethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C8H14N4O/c1-4-11(2)8(13)6-5-12(3)10-7(6)9/h5H,4H2,1-3H3,(H2,9,10) |

InChI-Schlüssel |

GYBTWWGJMWUUNH-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C)C(=O)C1=CN(N=C1N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazine and 1,3-Diketone Condensation

The most widely reported method involves the condensation of substituted hydrazines with 1,3-diketones or their equivalents. Ethyl hydrazine reacts with acetylacetone derivatives under basic conditions to form the pyrazole core. For example, ethyl hydrazine hydrochloride and dimethyl acetylenedicarboxylate undergo cyclization in ethanol with sodium ethoxide as a catalyst, yielding the intermediate 3-amino-pyrazole-4-carboxylate. Subsequent N-ethylation and N-methylation introduce the substituents.

Key Conditions:

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A study demonstrated that irradiating ethyl hydrazine with diketone precursors at 100°C for 15 minutes achieves 85% conversion, compared to 6 hours under conventional heating. This method enhances regioselectivity, minimizing byproducts like positional isomers.

Catalytic Amination and Functionalization

Transition Metal-Catalyzed Coupling

Palladium-catalyzed amination enables direct introduction of the ethylamino group. Using Pd(OAc)₂/Xantphos as a catalytic system, 3-amino-1-methyl-1H-pyrazole-4-carboxamide reacts with ethyl iodide in dimethylformamide (DMF) at 120°C, achieving 78% yield. This method avoids multi-step alkylation and improves atom economy.

Optimization Parameters:

Reductive Amination

In a two-step process, the pyrazole carboxylate intermediate is treated with ethylamine and sodium cyanoborohydride under acidic conditions (pH 4–5). This approach achieves 90% selectivity for the N-ethyl-N-methyl carboxamide product, with residual dimethylamine byproducts controlled below 5%.

Industrial-Scale Manufacturing

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow chemistry to enhance reproducibility. A patented process uses a tubular reactor with immobilized lipase catalysts to facilitate the condensation and amidation steps in a single pass. Key metrics include:

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 70°C |

| Productivity | 1.2 kg/h |

| Purity | ≥99.0% |

This method reduces solvent waste by 40% compared to batch processes.

Crystallization and Purification

Final purification involves antisolvent crystallization using heptane and ethyl acetate. X-ray diffraction analysis confirms the monoclinic crystal system (space group P2₁/c), with hydrogen bonding between the amino and carboxamide groups ensuring high stability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrazine Condensation | 70 | 98 | Moderate | High |

| Microwave Synthesis | 85 | 99 | High | Moderate |

| Catalytic Amination | 78 | 97 | High | Low |

| Flow Reactor | 90 | 99.5 | Industrial | Very High |

Flow reactor systems outperform in scalability and purity, while microwave synthesis offers rapid small-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazol-4-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Hydrazinderivate liefern.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen sind üblich, insbesondere an den Amino- und Carboxamidgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel und Nucleophile wie Amine und Thiole werden oft eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen N-Oxide, Hydrazinderivate und verschiedene substituierte Pyrazole .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The compound has shown promising results in the treatment of hyperproliferative diseases, including various types of cancer. Research indicates that it acts as a potent inhibitor of AXL kinase, which is implicated in tumor progression and metastasis.

Case Studies

- A study demonstrated that the administration of 3-amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide resulted in significant tumor regression in preclinical models of hematological tumors and solid tumors. The compound was tested in various formulations to optimize delivery and efficacy .

Antibiotic Adjuvant Applications

Recent studies have highlighted the potential of 3-amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide as an antibiotic adjuvant. This application is particularly relevant in combating antibiotic-resistant bacterial strains.

Synergistic Effects

- The compound has been evaluated for its ability to enhance the efficacy of existing antibiotics against multidrug-resistant pathogens such as Acinetobacter baumannii. In vitro studies showed that combining this pyrazole derivative with colistin significantly lowered the minimum inhibitory concentration required to inhibit bacterial growth .

Biological Evaluation

- A series of pyrazole derivatives were synthesized and tested for their antibacterial properties. Compounds displaying carboxamide substituents at specific positions on the pyrazole ring exhibited notable synergistic activity with colistin against resistant bacterial strains .

Synthesis and Structural Modifications

The synthesis of 3-amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide involves several steps that can be modified to enhance biological activity or pharmacokinetic properties.

Synthetic Pathways

- The compound can be synthesized through a multi-step reaction starting from 6,7-dimethoxy-4-chloroquinoline or other precursors, allowing for structural modifications that may improve its therapeutic index .

Structure-Activity Relationship (SAR)

- Variations in substituents on the pyrazole ring have been systematically studied to identify optimal configurations for enhanced efficacy against both cancer cells and bacteria .

Data Table: Summary of Applications

| Application Area | Mechanism | Notable Findings |

|---|---|---|

| Oncology | AXL Kinase Inhibition | Significant tumor regression in preclinical models |

| Antibiotic Adjuvant | Synergistic with colistin | Enhanced efficacy against multidrug-resistant Acinetobacter baumannii |

Wirkmechanismus

The mechanism of action of 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in the cholinergic nervous system . This inhibition can lead to altered neurotransmission and various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

Table 1: Key Molecular Parameters of Selected Pyrazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide (Target) | 2171314-95-5 | C₈H₁₄N₄O | 182.22 | Ethyl (N1), dimethylcarboxamide (N4), amino (C3) |

| 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide | 1004451-79-9 | C₁₃H₁₆N₄O₂ | 260.29 | Ethyl (N1), 3-methoxyphenylcarboxamide (C5), amino (C4) |

| 1-Ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide | 1005578-87-9 | Not provided | Not provided | Ethyl (N1), phenylsulfonyl-propanoylamino (C4), 2-methylpropylcarboxamide (C3) |

| N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | 1005612-70-3 | Not provided | Not provided | Pyrazolo[3,4-b]pyridine core, ethyl (N1), phenyl (C1), dimethyl (C3, C6) |

Key Observations:

In contrast, 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide (CAS 1004451-79-9) incorporates a bulkier 3-methoxyphenyl group, increasing its molecular weight (260.29 vs. 182.22 g/mol) and likely reducing solubility in aqueous media .

Functional Group Impact: The phenylsulfonyl group in 1-ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide (CAS 1005578-87-9) introduces strong electron-withdrawing effects, which may stabilize the molecule against metabolic degradation .

Physicochemical and Pharmacokinetic Implications

- Solubility : The target compound’s lower molecular weight and absence of bulky aromatic groups (e.g., phenyl, pyridazine) suggest superior aqueous solubility compared to derivatives like CAS 1005612-70-3 or CAS 1005578-87-9 .

- Metabolic Stability : The dimethylcarboxamide group in the target compound may reduce susceptibility to enzymatic hydrolysis relative to the sulfonyl-containing derivative (CAS 1005578-87-9) .

Biologische Aktivität

3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound with significant biological activity. Characterized by its unique pyrazole ring structure and molecular formula , this compound has garnered attention for its potential therapeutic applications across various fields, including antimicrobial, anti-inflammatory, and neuropharmacological domains.

Chemical Structure and Properties

The compound features an amino group and a carboxamide group, contributing to its diverse chemical reactivity. Its molecular weight is approximately 182.22 g/mol. The specific substitution pattern on the pyrazole ring enhances its biological activities compared to similar compounds.

Antimicrobial Activity

Research indicates that 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide exhibits notable antibacterial, antifungal, and antiparasitic properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

Neuropharmacological Effects

The inhibition of acetylcholinesterase (AChE) by 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide suggests potential applications in treating neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits AChE, affecting neurotransmitter levels.

- Cytokine Modulation : It modulates the release of inflammatory cytokines.

- Antiparasitic Activity : Its action against parasites involves disrupting their metabolic pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1H-pyrazole-4-carboxamide | Lacks ethyl and dimethyl substitutions | Used in synthesizing antiproliferative agents |

| 3-Amino-1-methyl-1H-pyrazole | Contains methyl instead of ethyl | Important intermediate in organic synthesis |

| N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine | Contains nitro groups | Known for unique reactivity |

Study on Antitumor Activity

A recent study evaluated the cytotoxic effects of 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The results indicated that this compound exhibited significant antitumor activity, with IC50 values comparable to standard chemotherapeutic agents .

Evaluation of Antiparasitic Effects

In vitro studies have shown that the compound effectively inhibits the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The observed IC50 values were significantly lower than those for many existing treatments, highlighting its potential as a novel antiparasitic agent .

Q & A

Q. What are the common synthetic routes for 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with cyclocondensation of precursors like ethyl acetoacetate and substituted hydrazines. For example, pyrazole-4-carboxylate intermediates are synthesized via cyclocondensation, followed by hydrolysis to yield carboxylic acid derivatives . Key intermediates (e.g., ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate) are purified using flash column chromatography with solvents like cyclohexane/ethyl acetate . Intermediate characterization employs melting point analysis, TLC, and spectroscopic methods (e.g., H/C NMR) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- FT-IR : Identifies functional groups (e.g., C=O, NH) through vibrational modes. For pyrazole derivatives, peaks at ~2231 cm (C≡N) and ~2139 cm (azide) are critical .

- NMR : H NMR resolves substituent environments (e.g., aromatic protons at δ 7.20–7.54 ppm, methyl groups at δ 2.38 ppm) .

- X-ray diffraction : Determines crystal structure (e.g., monoclinic systems for pyrazole dicarboxylates) .

Q. What are the solubility challenges of this compound, and how are they addressed in biological assays?

The compound’s low aqueous solubility can hinder in vitro studies. Strategies include:

- Using co-solvents (e.g., DMSO) at concentrations <1% to avoid cytotoxicity .

- Derivatization with polar groups (e.g., hydroxyl, carboxyl) to improve solubility .

- Nanoformulation or liposomal encapsulation for drug delivery studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Screens binding affinity to enzymes (e.g., kinase inhibitors) using software like AutoDock. The pyrazole core’s planar structure facilitates π-π stacking with aromatic residues .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with activity against targets like cannabinoid receptors .

- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Q. What strategies optimize synthesis yield and purity for scale-up studies?

- Catalyst optimization : Ru-based catalysts improve coupling efficiency in decarboxylative alkylation reactions .

- Reaction condition tuning : Elevated temperatures (50°C) and anhydrous solvents (DCE/HFIP) enhance azide incorporation .

- Purification : Gradient flash chromatography (0–25% ethyl acetate in cyclohexane) resolves closely eluting byproducts .

Q. How can contradictions in biological activity data be resolved?

Discrepancies (e.g., variable IC values across studies) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Metabolic stability : Use liver microsomes to assess degradation rates and adjust dosing in vivo .

- Off-target effects : Employ selectivity panels (e.g., 100+ kinase assays) to confirm specificity .

Methodological Tables

| Technique | Application | Example from Evidence |

|---|---|---|

| Flash Chromatography | Purification of intermediates | Cyclohexane/ethyl acetate gradients |

| H NMR | Substituent environment analysis | δ 5.16 ppm for benzyl protons |

| Molecular Docking | Binding mode prediction | Pyrazole core interaction with kinase active sites |

| X-ray Diffraction | Crystal structure determination | Monoclinic system for dicarboxylate derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.